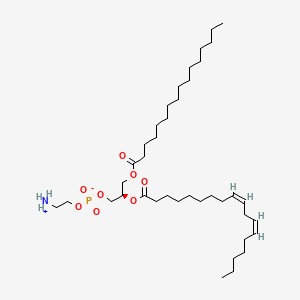
1-16:0-2-18:2-Phosphatidylethanolamine
説明
Phosphatidylethanolamine (PE), also known as 1-16:0-2-18:2-Phosphatidylethanolamine, is a class of phospholipids found in biological membranes . It is a glycerophospholipid in which a phosphorylethanolamine moiety occupies a glycerol substitution site . They are synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate .
Synthesis Analysis
Phosphatidylethanolamines are synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate . S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines .
Molecular Structure Analysis
Phosphatidylethanolamine comprises a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group . The fatty acid chains in PE, with their varying degrees of saturation, impact the fluidity of the cell membrane .
Chemical Reactions Analysis
Phosphatidylethanolamine (16:0/18:1) is a phosphatidylethanolamine 34:1 in which the acyl group at C-1 contains 16 carbons and no double bonds while that at C-2 contains 18 carbons and 1 double bond .
Physical and Chemical Properties Analysis
As a polar head group, phosphatidylethanolamine creates a more viscous lipid membrane compared to phosphatidylcholine . For example, the melting temperature of di-oleoyl-phosphatidylethanolamine is -16 °C while the melting temperature of di-oleoyl-phosphatidylcholine is -20 °C .
科学的研究の応用
1. Role in Methylation Patterns
Phosphatidylethanolamine (PE), including the molecular species 1-16:0-2-18:2-PE, has been studied for its differential methylation patterns in rat liver membranes. Research revealed specific patterns in the transmethylation of PE in rat liver microsomes, suggesting a selective process in methyl group transfer within liver membranes (Audubert, Breton, Colard, & Béréziat, 1989).
2. Implications in Parasitic Infections
The molecular species composition of PE, including 1-16:0-2-18:2-PE, was altered in erythrocytes parasitized by Plasmodium knowlesi. This alteration in PE molecular species indicates the parasite's ability to manipulate host cell membrane lipid composition, potentially impacting membrane physiology (Simões et al., 1990).
3. Enzymatic Kinetic Mechanism Studies
Research on the enzymatic mechanisms in human red blood cells revealed insights into the methylations forming phosphatidylcholine from phosphatidylethanolamine. The study provided valuable information on the kinetics of this enzymatic process and its implications (Reitz et al., 1989).
4. Phosphatidylethanolamine in Bacterial Cells
The study of fatty acid auxotroph of Escherichia coli, grown with elaidate, revealed the composition of PE molecular species, including 1-16:0-2-18:2-PE. This research is critical in understanding the lipid composition in bacterial cells and their physiological roles (Nishihara et al., 1975).
5. Cellular Organization of Glycerolipid Metabolism
A broader understanding of glycerolipid metabolism, including the role of PE molecular species, was explored. This research is significant for comprehending the complex biochemical pathways in cells (Roughan & Slack, 1982).
6. Understanding Brain Lipid Metabolism
A study on the molecular species of diacylglycerols and phosphoglycerides in rat brains, including PE, provided insights into the lipid composition of the brain and its changes postmortem, emphasizing the role of these lipids in neural function and pathology (Lee & Hajra, 1991).
7. Phospholipids in Pathogenic Bacteria
In Clostridium perfringens, one of the major phospholipids identified was phosphatidylethanolamine, with specific fatty acid compositions. This information is crucial in understanding the lipid membrane structure of pathogenic bacteria (Johnston, Baker, & Goldfine, 2004).
作用機序
Target of Action
1-16:0-2-18:2-Phosphatidylethanolamine (PE) is a class of phospholipids found in biological membranes . The primary target of PE is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 plays a crucial role in the regulation of cellular processes, including cell proliferation and survival .
Mode of Action
PE interacts with its target, LPAR6, through a strong binding mechanism . This interaction leads to the regulation of the PI3K-Akt signaling pathway . The PI3K-Akt pathway is a critical intracellular signaling pathway that is involved in regulating the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity .
Biochemical Pathways
PE is synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . It plays a key role in maintaining membrane fluidity, which is crucial for cellular processes . PE is involved in lipid metabolism, influencing synthesis and breakdown, and participates in autophagy, a process essential for cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of PE involves its biosynthesis, distribution, metabolism, and excretion. It is formed biosynthetically by the action of a transferase, which exchanges a fatty acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine . The distribution of PE is widespread, with high concentrations found in the nervous tissue and brain . The metabolism of PE is thought to be important in the heart
Result of Action
The interaction of PE with LPAR6 and the subsequent regulation of the PI3K-Akt signaling pathway can lead to a reduction in the consumption of adipose tissue in patients with cancer cachexia . This suggests that PE could potentially be used as a therapeutic agent to alleviate the symptoms of cachexia in cancer patients .
Action Environment
The action of PE can be influenced by various environmental factors. For instance, the concentration of PE in the Golgi apparatus is significantly higher compared to other vesicles containing very low-density lipoproteins . This suggests that the subcellular localization of PE could influence its action and efficacy.
将来の方向性
生化学分析
Biochemical Properties
1-16:0-2-18:2-Phosphatidylethanolamine interacts with various enzymes and proteins within the cell. It is synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate . S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines . This compound plays a role in membrane fusion and in disassembly of the contractile ring during cytokinesis in cell division .
Cellular Effects
This compound influences cell function by regulating cellular metabolism, oxidative stress, and inflammation . It is thought to regulate membrane curvature, playing a role in various cellular processes such as endocytosis and exocytosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is an important precursor, substrate, or donor in several biological pathways .
Metabolic Pathways
This compound is involved in the CDP-ethanolamine pathway, a key metabolic pathway in cells . This pathway is responsible for the de novo synthesis of phosphatidylethanolamine .
Subcellular Localization
This compound is localized in the inner leaflet of the plasma and mitochondrial membranes . It plays a particularly important role in these areas, contributing to the maintenance of cristae in the inner mitochondrial membrane .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-16:0-2-18:2-Phosphatidylethanolamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Palmitic acid (16:0)", "Linoleic acid (18:2)", "Phosphatidic acid", "Ethanolamine" ], "Reaction": [ "1. Palmitic acid (16:0) is esterified with glycerol to form 1-palmitoyl-sn-glycerol-3-phosphate.", "2. Linoleic acid (18:2) is esterified with glycerol to form 2-linoleoyl-sn-glycerol-3-phosphate.", "3. Phosphatidic acid is formed by the condensation of 1-palmitoyl-sn-glycerol-3-phosphate and 2-linoleoyl-sn-glycerol-3-phosphate.", "4. Ethanolamine is added to the phosphatidic acid to form 1-16:0-2-18:2-Phosphatidylethanolamine." ] } | |
CAS番号 |
97281-51-1 |
分子式 |
C39H74NO8P |
分子量 |
716.0 g/mol |
IUPAC名 |
2-azaniumylethyl (3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) phosphate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44) |
InChIキー |
HBZNVZIRJWODIB-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


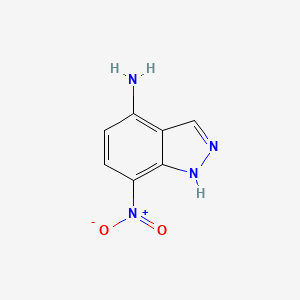
![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)
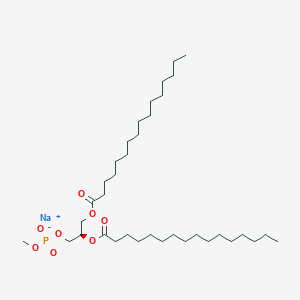
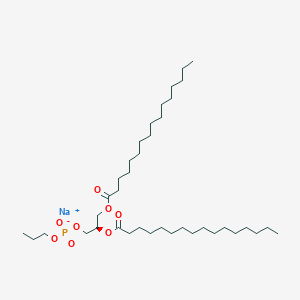


![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
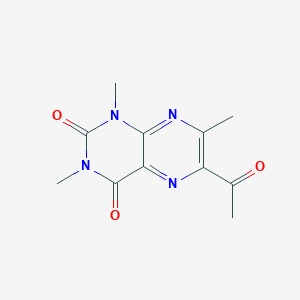
![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

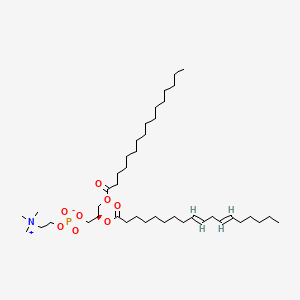


![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
